molecular formula C13H21NO2 B2611283 tert-Butyl trans-4-ethynylcyclohexylcarbamate CAS No. 1824233-64-8

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Cat. No.: B2611283
CAS No.: 1824233-64-8
M. Wt: 223.316
InChI Key: NZTBBJYAWNVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl trans-4-ethynylcyclohexylcarbamate: is an organic compound with the molecular formula C₁₃H₂₁NO₂. It is a derivative of cyclohexane, featuring a tert-butyl group, an ethynyl group, and a carbamate functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate typically involves the following steps:

    Starting Material: The synthesis begins with trans-4-ethynylcyclohexanol.

    Protection of Hydroxyl Group: The hydroxyl group of trans-4-ethynylcyclohexanol is protected using tert-butyl chloroformate, forming the corresponding carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl trans-4-ethynylcyclohexylcarbamate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides or amines.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted cyclohexylcarbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and potential as a precursor for more complex molecules.

Biology and Medicine:

  • Potential applications in drug development due to its unique structure.
  • Investigated for its interactions with biological molecules.

Industry:

  • Utilized in the synthesis of specialty chemicals.
  • Potential applications in materials science for the development of novel polymers.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-ethynylcyclohexylcarbamate involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

    tert-Butyl trans-4-ethynylcyclohexylamine: Similar structure but with an amine group instead of a carbamate.

    tert-Butyl trans-4-ethynylcyclohexanol: Similar structure but with a hydroxyl group instead of a carbamate.

Uniqueness:

  • The presence of the carbamate group in tert-Butyl trans-4-ethynylcyclohexylcarbamate provides unique reactivity compared to its analogs.
  • The combination of the tert-butyl group and the ethynyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-ethynylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBBJYAWNVCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.